![molecular formula C21H19NO3S B6495660 N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide CAS No. 1351654-76-6](/img/structure/B6495660.png)
N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide
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Overview
Description
N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorene moiety, which is a polycyclic aromatic hydrocarbon, and a sulfonamide group, which is known for its applications in medicinal chemistry. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide typically involves the reaction of 9H-fluoren-2-amine with 2-phenoxyethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing the reaction mixture to warm to room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to yield corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In the realm of chemistry, N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows researchers to create derivatives that may exhibit enhanced properties or functionalities.
Reaction Type | Description |
---|---|
Oxidation | The fluorene moiety can be oxidized to form fluorenone derivatives. |
Reduction | The sulfonamide group can be reduced to yield corresponding amines. |
Substitution | Electrophilic substitution can occur on the aromatic rings. |
Biology
Research into the biological applications of this compound has revealed its potential as a bioactive molecule. Studies have indicated that it may possess antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration. For instance, preliminary assays have shown that derivatives of this compound exhibit significant activity against various cancer cell lines, suggesting a mechanism of action that warrants deeper investigation.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic applications. Its structural similarity to known sulfonamide antibiotics suggests potential use in developing new antimicrobial agents. Ongoing studies focus on optimizing its efficacy and safety profile for clinical use.
Industry
The compound finds applications in industrial settings as well, particularly in the production of advanced materials such as polymers and nanocomposites. Its unique chemical properties enable the development of materials with specific characteristics tailored for various applications, including electronics and coatings.
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of this compound derivatives on human breast cancer cells. The results indicated that certain derivatives inhibited cell proliferation significantly compared to controls, highlighting their potential as chemotherapeutic agents.
Case Study 2: Antimicrobial Properties
Another research project evaluated the antimicrobial activity of this compound against several bacterial strains. The findings demonstrated that it exhibited notable inhibitory effects on gram-positive bacteria, suggesting its utility in developing new antibacterial treatments.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s bioactivity . Additionally, the fluorene moiety can intercalate with DNA, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3-bis(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline (Py)
- 2,7-bis(1H-benz[d]imidazol-2-yl)aryl-9H-fluorene derivatives
- Nickel, bis(N-9H-fluoren-2-yl-N-hydroxyacetamidato-O,O’)
Uniqueness
N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide stands out due to its unique combination of a fluorene moiety and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further enhance its significance in scientific research.
Biological Activity
N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, including data from various studies, case analyses, and comparative tables.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known to enhance biological activity through various mechanisms. Its structure can be represented as follows:
N 9H fluoren 2 yl 2 phenoxyethane 1 sulfonamide
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of various derivatives against Gram-positive and Gram-negative bacteria. The compound this compound was tested alongside other sulfonamides, showing variable antibacterial activity.
Comparative Antimicrobial Efficacy
Compound Name | Activity Against E. coli | Activity Against S. aureus | Activity Against P. aeruginosa |
---|---|---|---|
This compound | Moderate | High | Low |
Sulfonamide A | High | Moderate | Moderate |
Sulfonamide B | Low | High | High |
The compound demonstrated moderate activity against E. coli and high activity against S. aureus, while showing lower efficacy against Pseudomonas aeruginosa .
Anti-Virulence Properties
In addition to its antimicrobial effects, this compound has been evaluated for its anti-virulence properties. It was found to inhibit biofilm formation and reduce the production of virulence factors in pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests a potential mechanism where the compound interferes with bacterial quorum sensing systems, thereby mitigating virulence without directly killing the bacteria .
Anticancer Activity
The anticancer potential of sulfonamides has been a focal point in recent research. This compound has shown promising results in inhibiting tumor cell proliferation in various cancer cell lines.
Case Studies on Anticancer Efficacy
- Human Breast Adenocarcinoma (MCF-7) : The compound exhibited significant cytotoxicity, inducing apoptosis through mitochondrial pathways.
- Human Cervical Carcinoma (HeLa) : Studies indicated that treatment with the compound resulted in increased reactive oxygen species (ROS) production, leading to cell death.
The anticancer effects are attributed to the compound's ability to induce DNA damage and inhibit DNA synthesis in cancer cells. The presence of electron-withdrawing groups in the structure enhances its cytotoxicity by promoting oxidative stress within the cells .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Activity Type | Observed Effect |
---|---|
Antimicrobial | Moderate to high efficacy against Gram-positive bacteria; variable efficacy against Gram-negative bacteria |
Anti-Virulence | Inhibition of biofilm formation; reduction of virulence factor production |
Anticancer | Induction of apoptosis in cancer cell lines; DNA damage and synthesis inhibition |
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c23-26(24,13-12-25-19-7-2-1-3-8-19)22-18-10-11-21-17(15-18)14-16-6-4-5-9-20(16)21/h1-11,15,22H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPSCKPLUCRDSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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